molecular formula C49H90N5O11P B12411055 NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]

NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]

Cat. No.: B12411055
M. Wt: 956.2 g/mol
InChI Key: LEJHDNAGUHKMLR-GKEJWYBXSA-N
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Description

Systematic Nomenclature and Molecular Formula

NBD-PE is formally designated as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt. Its molecular formula is C49H90N5O11P , with a molecular weight of 956.26 g/mol . The compound’s triethylammonium counterion enhances solubility in aqueous-organic solvent systems, a critical feature for experimental applications.

Table 1: Key Chemical Identifiers of NBD-PE

Property Value Source
CAS Registry Number 178119-00-1
Molecular Formula C49H90N5O11P
Molecular Weight 956.26 g/mol
Synonyms NBD-PE; 1,2-dihexadecanoyl-NBD-PE

The phosphatidylethanolamine (PE) backbone is substituted at the sn-1 and sn-2 positions with palmitoyl (16:0) chains, while the NBD fluorophore is conjugated to the ethanolamine headgroup via an aminocaproyl linker. This modification preserves the amphiphilic character of PE while introducing fluorescence properties.

Three-Dimensional Conformational Analysis

NBD-PE exhibits significant conformational flexibility due to its elongated aminocaproyl linker and the steric bulk of the NBD moiety. Computational studies reveal that the NBD group adopts multiple orientations relative to the glycerol backbone, influenced by the dielectric properties of the surrounding medium.

Key Conformational Features :

  • Linker Dynamics : The six-carbon aminocaproyl spacer allows the NBD group to sample orientations parallel or perpendicular to the membrane surface. Molecular dynamics (MD) simulations show that in lipid bilayers, the NBD dipole moment (9 D) aligns antiparallel to the membrane’s dipole potential to minimize electrostatic repulsion.
  • Fluorescence Resonance Energy Transfer (FRET) Probes : FRET-based assays demonstrate that peptide binding to NBD-PE-containing membranes induces measurable changes in the proximity of nucleotide-binding domains (NBDs), confirming the lipid’s sensitivity to local environmental perturbations.
  • Temperature-Dependent Behavior : At temperatures above the lipid phase transition, the NBD group exhibits increased rotational freedom, as evidenced by red-edge excitation shift (REES) effects.

Table 2: Conformational Parameters of NBD-PE in Lipid Bilayers

Parameter Value/Observation Source
NBD Dipole Orientation Antiparallel to membrane dipole
Linker Torsional Angles 120°–180° (flexible)
FRET Efficiency Change +22% upon peptide binding

Crystallographic Data and Molecular Packing

Crystallographic data for NBD-PE remain limited due to challenges in obtaining single crystals of sufficient quality, a common issue with fluorescent lipids. However, molecular packing patterns have been inferred from MD simulations and analog studies:

  • Bilayer Integration : In phosphatidylcholine bilayers, NBD-PE adopts a tilt angle of 12°–18° relative to the membrane normal, with the NBD group localized near the lipid-water interface.
  • Headgroup Interactions : The triethylammonium ion forms hydrogen bonds with adjacent phosphate groups, stabilizing the lipid’s orientation in the bilayer.
  • Lateral Pressure Profile : Incorporation of NBD-PE increases lateral pressure in the acyl chain region by ~5 mN/m , altering membrane curvature elasticity.

Table 3: Inferred Molecular Packing Parameters

Parameter Value Source
Tilt Angle in Bilayer 12°–18°
Hydrogen Bond Donors 2 (phosphate oxygens)
Lateral Pressure Change +5 mN/m

These structural insights underscore NBD-PE’s role as a versatile probe for studying membrane organization, protein-lipid interactions, and intracellular lipid trafficking.

Properties

Molecular Formula

C49H90N5O11P

Molecular Weight

956.2 g/mol

IUPAC Name

N,N-diethylethanamine;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C43H75N4O11P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43;1-4-7(5-2)6-3/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53);4-6H2,1-3H3/t37-;/m1./s1

InChI Key

LEJHDNAGUHKMLR-GKEJWYBXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Origin of Product

United States

Preparation Methods

Coupling of NBD-Chloride with Amino Acid Intermediates

The foundational synthesis of NBD-PE begins with the conjugation of the fluorophore 7-nitrobenzo-2-oxa-1,3-diazole (NBD) to fatty acid backbones. As detailed in, NBD-chloride is reacted with amino acid linkers such as 6-amino-caproic acid or 12-aminododecanoic acid under mild alkaline conditions (pH 8–9) at room temperature. This step forms NBD-aminocaproic acid or NBD-aminododecanoic acid, which serve as fluorescent precursors. The reaction is typically quenched with hydrochloric acid to neutralize excess base, followed by purification via silica gel chromatography.

Acylation of sn-Glycerol 3-Phosphate

The next phase involves acylation of sn-glycerol 3-phosphate with oleic acid anhydride. Catalyzed by dimethylaminopyridine (DMAP), this reaction proceeds in anhydrous chloroform at 25°C for 12–16 hours. The product, 1,2-dioleoyl-sn-glycerol 3-phosphate, is isolated using solvent evaporation and recrystallization. For radiolabeled variants, sn-[U-14C]glycerol 3-phosphate is substituted to incorporate isotopic labels.

Enzymatic Hydrolysis and Reacylation

To generate lysophosphatidic acid (LPA), 1,2-dioleoyl-sn-glycerol 3-phosphate undergoes hydrolysis with phospholipase A2 (PLA2) in a Tris-HCl buffer (pH 7.4) containing calcium chloride. The LPA is then reacylated with NBD-aminocaproyl imidazole or NBD-aminododecanoic imidazole, yielding fluorescent phosphatidic acid analogues. This step is critical for introducing the NBD moiety into the phospholipid structure.

Phospholipase D-Mediated Synthesis

Alternative routes employ phospholipase D (PLD) to hydrolyze fluorescent phosphatidylcholine (PC) into phosphatidic acid. For non-radiolabeled NBD-PE, this method avoids isotopic labeling and simplifies purification. The reaction occurs in a diethyl ether/water biphasic system, with PLD catalyzing the transfer of the phosphatidyl group to water.

Analytical Validation and Purification

Thin-Layer Chromatography (TLC)

Post-synthesis, TLC on silica plates is used to verify purity and monitor reaction progress. Samples are dissolved in chloroform:methanol (1:1, v/v) and spotted alongside NBD-PE standards. A solvent system of chloroform:methanol:acetic acid:water (65:25:8:4, v/v) resolves lipid components, with NBD-PE exhibiting an Rf value of 0.45–0.55 under UV light.

Fluorescence Spectroscopy

The fluorescent properties of NBD-PE are validated using excitation/emission maxima at 463 nm and 536 nm, respectively. Quantum yield and environmental sensitivity (e.g., fluorescence quenching in aqueous environments) are assessed to confirm proper incorporation into lipid membranes.

Nuclear Magnetic Resonance (NMR)

1H NMR and 31P NMR spectra are acquired in deuterated chloroform to confirm structural integrity. Key resonances include:

  • NBD moiety : Aromatic protons at δ 6.8–7.2 ppm.
  • Phosphoethanolamine headgroup : Phosphate resonance at δ -0.5 to -1.5 ppm.

Key Synthetic Parameters and Conditions

The table below summarizes critical parameters in NBD-PE synthesis:

Step Reagents/Conditions Purpose Yield (%)
NBD-AA conjugation NBD-chloride, amino acid, pH 8–9, RT Fluorophore attachment 60–70
sn-Glycerol acylation Oleic anhydride, DMAP, CHCl3, 25°C Backbone formation 75–85
PLA2 hydrolysis PLA2, Tris-HCl, CaCl2, 37°C Lysophosphatidic acid production 90–95
Reacylation NBD-AA imidazole, anhydrous CHCl3 NBD-PE synthesis 50–60

Challenges and Optimization Strategies

Solubility and Stability

NBD-PE’s solubility in organic solvents (e.g., chloroform, methanol) necessitates anhydrous conditions during synthesis to prevent hydrolysis. Storage at -20°C in amber vials under nitrogen atmosphere preserves stability.

Fluorescence Interference

Phenol red in cell culture media can quench NBD fluorescence. Additional washing steps with Tris-buffered saline (TBS) are recommended before cellular assays.

Scalability

Microfluidic techniques, such as electrokinetic turbulent mixing, enable rapid phospholipid vesicle synthesis (<1 second) but require optimization of AC voltage (5–20 V) and lipid concentration (0.1–1 mM).

Applications in Contemporary Research

While beyond preparation methods, NBD-PE’s utility in drug screening (e.g., SARS-CoV-2 repurposing) and membrane fusion studies underscores the importance of rigorous synthesis protocols.

Scientific Research Applications

Key Applications

  • Membrane Fusion Studies
    • NBD-PE is commonly used in conjunction with other fluorescent probes (e.g., Rhodamine-DHPE) to study membrane fusion events through fluorescence resonance energy transfer (FRET). This technique allows researchers to monitor lipid transfer between membranes during fusion processes .
  • Quantitative Measurement of Phospholipidosis
    • The compound is employed to quantitatively assess phospholipidosis, an accumulation of phospholipids within cells. This application is particularly relevant in drug screening for SARS-CoV-2 repurposing, enabling researchers to evaluate the effects of various compounds on lipid accumulation .
  • Fluorescence Recovery After Photobleaching (FRAP)
    • NBD-PE is utilized in FRAP experiments to analyze the lateral diffusion of lipids within membranes. By monitoring the recovery of fluorescence after photobleaching, researchers can gain insights into membrane fluidity and organization .
  • Lipid Intermixing and Dynamics
    • Studies have shown that NBD-PE can be used to investigate lipid intermixing during membrane fusion events. The probe's sensitivity to environmental changes makes it suitable for examining how lipids behave in different membrane compositions .
  • Sensing Small Molecules and Proteins
    • NBD-based probes, including NBD-PE, are increasingly being developed for sensing specific biomolecules. These probes exhibit distinct fluorescent changes upon interaction with target molecules, allowing for site-specific protein labeling and enzyme activity detection .

Case Studies

Study Objective Findings
Study on Membrane Fusion using NBD-PE/Rh-PEInvestigate lipid transfer during membrane fusionFound that NBD-PE's bulky headgroup may slow apparent lipid mixing rates compared to other probes .
Quantitative Assessment of PhospholipidosisMeasure phospholipid accumulation in response to drugsDemonstrated that NBD-PE can effectively quantify lipid body formation in cells exposed to potential therapeutic agents .
FRAP Analysis of Lipid DynamicsAssess lateral diffusion of lipids in membranesRevealed significant differences in diffusion rates between various NBD-labeled lipids, indicating heterogeneous membrane organization .

Mechanism of Action

NBD-PE exerts its effects through its integration into lipid bilayers. The NBD group, being a fluorescent moiety, allows for the visualization of lipid distribution and dynamics within membranes. The compound interacts with membrane proteins and lipids, providing insights into membrane organization and function . The fluorescence properties of NBD-PE are sensitive to the local environment, making it an excellent tool for studying membrane polarity and fluidity .

Comparison with Similar Compounds

Table 1: Key Properties of NBD-PE and Similar Fluorescent Lipids

Compound Fluorophore Excitation/Emission (nm) Lipid Backbone Key Applications Supplier(s)
NBD-PE NBD 467/539 1,2-dihexadecanoyl-sn-glycero FRET, membrane fusion, PLD studies Avanti, Biotium, Invitrogen
Rhodamine-PE Rhodamine B 560/583 1,2-dipalmitoyl-sn-glycero Latex bead labeling, endosomal tracking Avanti
Biotin-PE Biotin N/A (non-fluorescent) 1,2-dihexadecanoyl-sn-glycero Streptavidin binding, affinity assays Invitrogen
NBD-DDA NBD 467/539 Dodecyl ammonium chain Antimicrobial mechanism studies Custom synthesis
Marina Blue-DHPE Marina Blue 365/460 1,2-dihexadecanoyl-sn-glycero Multi-color imaging, vesicle assembly Avanti
  • Fluorophore Diversity : While NBD-PE and NBD-DDA share the same fluorophore, their lipid backbones differ significantly. NBD-PE’s PE head group enables integration into phospholipid bilayers, whereas NBD-DDA’s cationic ammonium tail targets bacterial membranes .
  • Spectral Utility : Rhodamine-PE’s longer excitation/emission wavelengths reduce autofluorescence in biological samples, making it preferable for deep-tissue imaging . In contrast, NBD-PE’s shorter wavelengths are optimal for FRET pairing with red-emitting probes like Texas Red .

Functional Comparisons

Membrane Fusion and FRET Studies

NBD-PE is a gold standard for FRET-based membrane fusion assays due to its high quenching efficiency when paired with Rhodamine-DHPE . In contrast, Marina Blue-DHPE is unsuitable for FRET with red-emitting probes but useful in multi-fluorophore systems .

Drug Delivery and Liposome Tracking

NBD-PE is frequently incorporated into liposomes for tracking cellular uptake and endosomal escape . However, Rhodamine-PE offers superior photostability for long-term imaging , while Biotin-PE enables surface functionalization of drug carriers .

Membrane Fusion Kinetics

NBD-PE/Rhodamine-DHPE FRET pairs have quantified membrane fusion in neurotransmitter release studies, revealing that Munc13-1 accelerates vesicle-vesicle fusion by bridging lipid bilayers .

Drug-Induced Phospholipidosis (PLD)

In hepatocyte models, NBD-PE accumulation assays identified compounds like amiodarone as PLD inducers, with fluorescence intensity correlating with lysosomal dysfunction .

siRNA Delivery Systems

NBD-PE-labeled liposomes demonstrated enhanced endosomal escape when modified with polycarboxybetaine lipids, improving siRNA delivery efficiency .

Biological Activity

NBD-PE (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescent phospholipid widely utilized in cell biology for studying membrane dynamics and lipid interactions. Its unique properties make it an essential tool for researchers investigating various biological processes.

NBD-PE is characterized by its environment-sensitive fluorophore, which allows it to fluoresce upon excitation. The excitation and emission maxima are approximately 463 nm and 536 nm, respectively . This compound integrates efficiently into lipid bilayers, making it suitable for dynamic studies of membrane behavior.

PropertyValue
Molecular FormulaC49H90N5O11P
Molecular Weight956.24 g/mol
SolubilitySoluble in organic solvents
Excitation Maximum~463 nm
Emission Maximum~536 nm

Biological Applications

NBD-PE is utilized in various experimental setups due to its ability to label cellular membranes and monitor lipid dynamics. Key applications include:

  • Membrane Dynamics Studies : NBD-PE is used in fluorescence recovery after photobleaching (FRAP) experiments to quantitatively assess membrane fluidity and lipid mobility .
  • Lipid Uptake Assays : It serves as a fluorescent probe for studying lipid internalization in mammalian cell lines through flow cytometry, allowing researchers to characterize lipid transporter activities at the plasma membrane .
  • Fluorescence Resonance Energy Transfer (FRET) : When combined with other dyes like Rhodamine-DHPE, NBD-PE facilitates FRET-based assays for investigating membrane fusion events .

NBD-PE exhibits specific interactions with cellular membranes. Its incorporation into lipid bilayers enables researchers to study various phenomena such as:

  • Lipid Flipping : Studies have shown that NBD-PE can be translocated across membranes by ATP-binding cassette (ABC) transporters, such as MsbA, which exhibit lipid flippase activity. This process is crucial for maintaining lipid asymmetry within cellular membranes .

Table 2: Summary of Biological Activities

ActivityDescription
Membrane LabelingLabels lysosomal lipid bodies and other cellular membranes.
Lipid TranslocationParticipates in ATP-dependent flipping across the membrane .
Phase Transition MonitoringChanges in fluorescence indicate bilayer-to-non-bilayer phase transitions .

Case Studies

  • Lipid Flipping Mechanism : A study demonstrated that the translocation of NBD-PE was inhibited by the presence of lipid A, highlighting the specificity of flippase activity mediated by MsbA in a reconstituted system .
  • Membrane Dynamics in Eukaryotic Cells : An optimized flow cytometry assay using NBD-lipids allowed for rapid analysis of lipid uptake dynamics in various mammalian cell lines, providing insights into the regulatory mechanisms of lipid transporters and their roles in cell homeostasis .
  • Phase Transition Studies : Research investigating the fluorescence properties of N-NBD-PE during phase transitions revealed that fluorescence intensity changes could indicate structural changes within lipid bilayers under specific conditions, such as calcium ion presence .

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